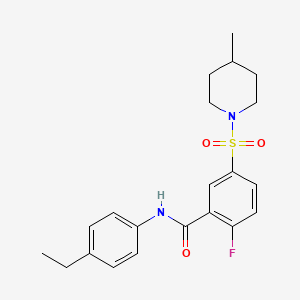![molecular formula C22H22N4O7S2 B2580477 Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 920471-40-5](/img/structure/B2580477.png)
Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22N4O7S2 and its molecular weight is 518.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel compounds through the synthesis of various derivatives that share similar structural motifs with Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. These derivatives exhibit antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents. For instance, Bektaş et al. (2007) explored the antimicrobial potential of some newly synthesized 1,2,4-triazole derivatives, highlighting the significance of chemical modifications in enhancing biological activities (Bektaş et al., 2007).
Anticancer and Anti-Hypertensive Properties
Compounds structurally related to the queried chemical have been investigated for their potential in treating various diseases, including cancer and hypertension. The synthesis of intermediates for anti-hypertensive drugs, such as Doxazosin, demonstrates the relevance of these compounds in pharmacological applications. C. Ramesh et al. (2006) described an improved synthesis process for a key intermediate, showcasing its importance in the production of Doxazosin, an anti-hypertensive agent (Ramesh et al., 2006).
Antibacterial and Antifungal Activities
The quest for new antibacterial and antifungal agents has led to the exploration of piperazine derivatives and related compounds. Research by Abbavaram et al. (2013) on the synthesis and antimicrobial activity of bifunctional sulfonamide-amide derivatives is one such example, where the synthesized compounds demonstrated significant in vitro activity against bacterial and fungal strains (Abbavaram et al., 2013).
Tuberculosis Treatment
The development of novel Mycobacterium tuberculosis GyrB inhibitors is another critical area of research. Piperidine derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating tuberculosis. One such study by K. Reddy et al. (2014) highlights the synthesis and screening of benzofuran and benzo[d]isothiazole derivatives as promising Mycobacterium tuberculosis DNA GyrB inhibitors (Reddy et al., 2014).
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 4-((4-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level need to be investigated through further studies.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-((4-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate are not fully understood due to the complexity of the molecule and the lack of specific studies on this compound. Based on its structural components, we can infer some potential interactions. The thiazole ring, for instance, has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Compounds containing a thiazole ring have been reported to exhibit cytotoxic activity on human tumor cell lines
properties
IUPAC Name |
ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-2-31-22(28)25-7-9-26(10-8-25)35(29,30)15-5-3-14(4-6-15)20(27)24-21-23-16-11-17-18(33-13-32-17)12-19(16)34-21/h3-6,11-12H,2,7-10,13H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYHKXXNFNVIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
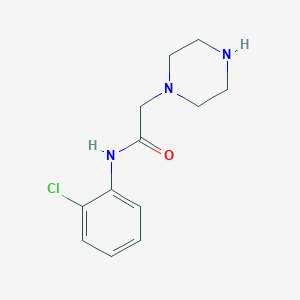
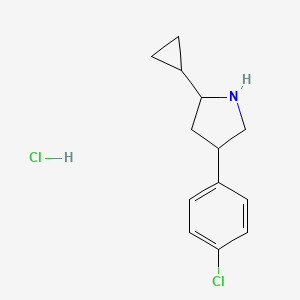

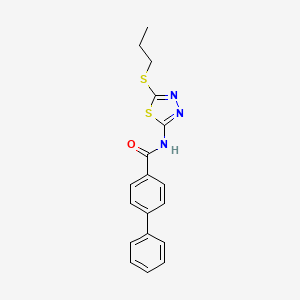
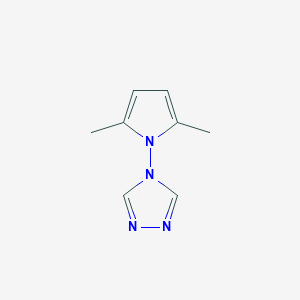
![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)
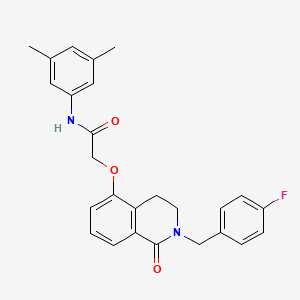
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)
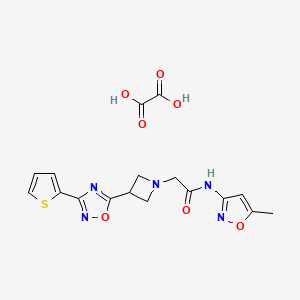
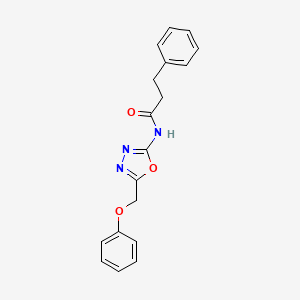
![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)
